3-氧代-5-茚磺酰氯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "3-Oxo-5-indanesulfonoyl chloride" is not directly mentioned in the provided papers. However, the papers discuss various sulfonated compounds and their synthesis, which can provide insights into the chemical behavior and synthesis pathways that might be relevant to the compound . Arylsulfonyl chlorides, for instance, are used as sulfur sources in the synthesis of di(hetero)aryl sulfides, indicating the reactivity of sulfonyl chloride groups in coupling reactions .

Synthesis Analysis

The synthesis of sulfonated compounds often involves the use of arylsulfonyl chlorides as key intermediates. For example, a protocol for the synthesis of di(hetero)aryl sulfides using arylsulfonyl chlorides reductively couples with electron-rich (hetero)arenes in the presence of triphenylphosphine . Additionally, the synthesis of functional aromatic multisulfonyl chlorides is achieved through a sequence of reactions, with the last step being the oxidative chlorination of S-(aryl)-N,N'-diethylthiocarbamate, alkyl-, or benzyl thiophenyl groups . These methods highlight the versatility of sulfonyl chlorides in synthesizing complex sulfonated structures.

Molecular Structure Analysis

While the molecular structure of "3-Oxo-5-indanesulfonoyl chloride" is not directly analyzed in the papers, the conformation of multisulfonyl chlorides has been investigated using NMR spectroscopy . This technique is crucial for understanding the spatial arrangement of atoms within a molecule and can provide insights into the molecular structure of similar sulfonated compounds.

Chemical Reactions Analysis

The papers describe various chemical reactions involving sulfonated compounds. For instance, the photocatalytic synthesis of sulfonated oxindoles from N-arylacrylamides and arylsulfinic acids involves a cascade C-S/C-C bond-formation process . This indicates that sulfonated compounds can participate in complex reactions leading to the formation of new carbon-sulfur and carbon-carbon bonds.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonated compounds are not explicitly detailed in the papers. However, the use of sulfonic acid derivatives as catalysts suggests that these compounds can exhibit strong acidity and catalytic activity in various reactions . For example, a heterogeneous catalyst based on graphene oxide anchored sulfonic acid is used for the synthesis of pyrazolopyridine derivatives, demonstrating the potential of sulfonated compounds to act as efficient and recyclable catalysts .

科学研究应用

喹啉和醛类化合物的合成

3-氧代-5-茚磺酰氯已被用于合成各种化合物。例如,它参与了使用一锅法合成3-芳基取代的喹啉,这在有机化学和制药研究中具有重要意义。该过程涉及环开合重排反应,随后是迈恩瓦尔德-弗里德兰德反应,产生51%至74%的3-芳基取代的喹啉收率和48%至89%的3-氧代-2,3-二芳基丙醛收率 (Tang Jie, 2012)。

催化和磺化

研究表明,3-氧代-5-茚磺酰氯的衍生物,如磺酸衍生物,已被用于催化过程和磺基烷基化反应。例如,一项研究详细介绍了从相应的氯代烷基磺酰氯制备亲核磺基烷基化试剂,增强聚合物和蛋白质的亲水性 (Adamczyk, Chen, & Mattingly, 2001)。

杂环化合物的合成

该化合物还被用于杂环化合物的固相合成,特别是1,3-噁唑烷-2-酮。该过程涉及聚合物支持的磺酰氯,突显了该化合物在新型杂环化学方法的发展中的重要性 (Holte, Thijs, & Zwanenburg, 1998)。

分子结构研究

另一项研究调查了含有六元环结构的环磺盐。该研究侧重于通过X射线衍射获得的分子结构,突出了类似化合物的结构特征 (Szabó等,1990)。

在纳米颗粒合成中的应用

3-氧代-5-茚磺酰氯衍生物已被用于制备具有磁性可分离性的纳米颗粒。例如,合成了氧化石墨烯锚定的磺酸纳米颗粒用于催化应用,展示了该化合物在先进材料科学中的作用 (Zhang et al., 2016)。

安全和危害

Handling 3-Oxo-5-indanesulfonoyl chloride requires caution. It is advised to avoid dust formation, breathing in mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of a spill or leak, personnel should be evacuated to safe areas .

属性

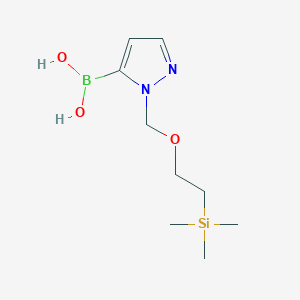

IUPAC Name |

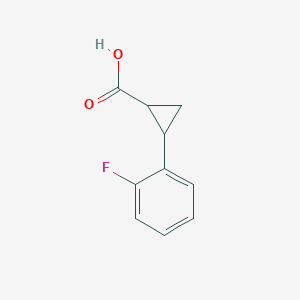

3-oxo-1,2-dihydroindene-5-sulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO3S/c10-14(12,13)7-3-1-6-2-4-9(11)8(6)5-7/h1,3,5H,2,4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRHGGWRIMQOJLM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C=CC(=C2)S(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Oxo-5-indanesulfonoyl chloride | |

CAS RN |

255895-78-4 |

Source

|

| Record name | 3-oxo-2,3-dihydro-1H-indene-5-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Methoxybenzo[d]thiazole-2-carboxylic acid](/img/structure/B1321476.png)

![[4-Fluoro-3-(Hydroxymethyl)Phenyl]Boronic Acid](/img/structure/B1321477.png)

![7-Fluorobenzo[b]thiophene](/img/structure/B1321478.png)

![ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1321481.png)

![6-(Hydroxymethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B1321485.png)